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molecular formula BaH3O4P B080940 Barium phosphate CAS No. 13847-18-2

Barium phosphate

Cat. No. B080940
M. Wt: 235.32 g/mol
InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041134

Procedure details

The composition was calcined at 1000° C. for about 3 hours to obtain 15.5 g of black product (Ba:77%). The crushed black product and 10.0 g of barium carbonate were dissolved in pure phosphoric acid to obtain 315 g of barium salt-phosphoric acid mixture (H3PO4 :50%; Ba:6.00%). A 205.0 g sample of the barium salt-phosphoric acid mixture was added to 1000 g of the extracted phosphoric acid of Example 1 to treat it under the same conditions. The product was treated with the powdery active carbon to obtain substantially the same results of Example 1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ba+2:5].[P:6](=[O:10])([OH:9])([OH:8])[OH:7]>>[P:6](=[O:7])([O-:10])([O-:9])[O-:8].[Ba+2:5].[P:6](=[O:7])([O-:10])([O-:9])[O-:8].[Ba+2:5].[Ba+2:5] |f:0.1,3.4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P([O-])([O-])([O-])=O.[Ba+2].P([O-])([O-])([O-])=O.[Ba+2].[Ba+2]
Measurements
Type Value Analysis
AMOUNT: MASS 315 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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